![molecular formula C18H19NO3S B12613242 3-(2-{[2-(Propan-2-yl)phenyl]sulfanyl}acetamido)benzoic acid CAS No. 649773-59-1](/img/structure/B12613242.png)
3-(2-{[2-(Propan-2-yl)phenyl]sulfanyl}acetamido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-{[2-(Propan-2-yl)phenyl]sulfanyl}acetamido)benzoic acid is an organic compound that features a benzoic acid core with a sulfanylacetamido substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{[2-(Propan-2-yl)phenyl]sulfanyl}acetamido)benzoic acid typically involves multi-step organic reactions. One common method starts with the acylation of 2-(propan-2-yl)phenyl sulfide with chloroacetyl chloride to form 2-{[2-(propan-2-yl)phenyl]sulfanyl}acetyl chloride. This intermediate is then reacted with 3-aminobenzoic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(2-{[2-(Propan-2-yl)phenyl]sulfanyl}acetamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
3-(2-{[2-(Propan-2-yl)phenyl]sulfanyl}acetamido)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-{[2-(Propan-2-yl)phenyl]sulfanyl}acetamido)benzoic acid involves its interaction with specific molecular targets. The sulfanylacetamido group can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The benzoic acid moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(2-{[2-(Propan-2-yl)phenyl]sulfanyl}acetamido)benzoic acid:
2-(Propan-2-yl)phenyl sulfide: A precursor in the synthesis of the target compound.
3-Aminobenzoic acid: Another precursor used in the synthesis.
Uniqueness
This compound stands out due to its combination of a sulfanyl group and an acetamido group attached to a benzoic acid core. This unique structure imparts specific chemical properties and potential biological activities that are not commonly found in other similar compounds.
Properties
CAS No. |
649773-59-1 |
|---|---|
Molecular Formula |
C18H19NO3S |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
3-[[2-(2-propan-2-ylphenyl)sulfanylacetyl]amino]benzoic acid |
InChI |
InChI=1S/C18H19NO3S/c1-12(2)15-8-3-4-9-16(15)23-11-17(20)19-14-7-5-6-13(10-14)18(21)22/h3-10,12H,11H2,1-2H3,(H,19,20)(H,21,22) |
InChI Key |
USLDHGGCJPRRHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1SCC(=O)NC2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


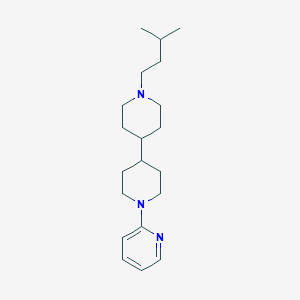
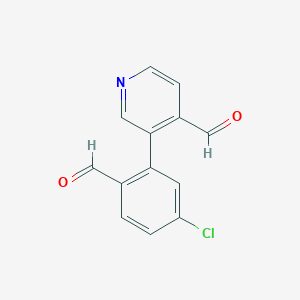
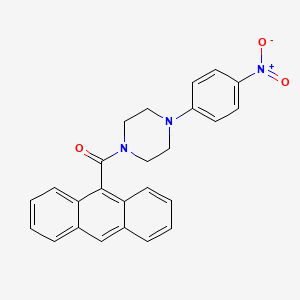
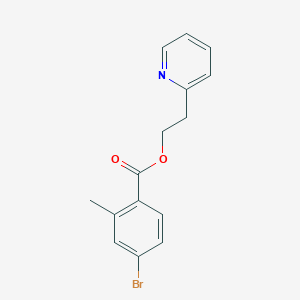
![Benzenamine, N-[1-(6-methoxy-2-naphthalenyl)ethylidene]-](/img/structure/B12613180.png)
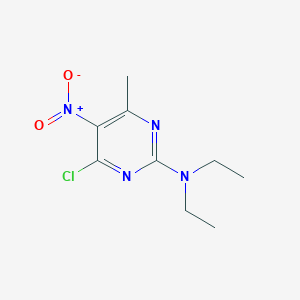
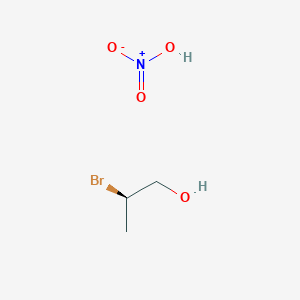

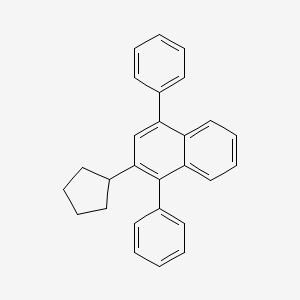

![10-methyl-3-phenyl-11H-pyrano[2,3-a]carbazol-4-one](/img/structure/B12613234.png)
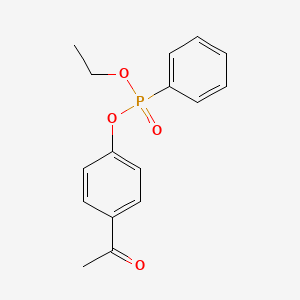
![1-[(2,4-Dichlorophenyl)methyl]-5-methyl-1H-indazole-3-carboxylic acid](/img/structure/B12613246.png)
![6,7-Dihydro-3H,4H-[1,2]dithiolo[4,3-c]pyran-3-one](/img/structure/B12613249.png)
